Isononyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

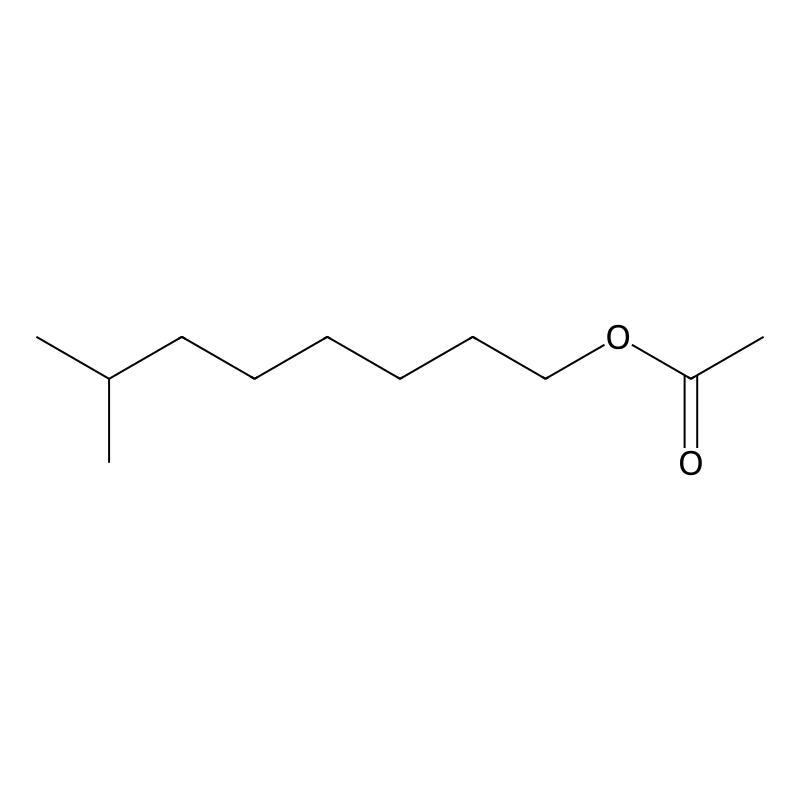

Isononyl acetate is a synthetic ester with the molecular formula and a molecular weight of approximately 186.29 g/mol. It is also known by various names, including 7-methyl octyl acetate and 3,5,5-trimethylhexyl acetate. This compound appears as a colorless liquid and is characterized by its fruity aroma, which includes notes reminiscent of tropical fruits and floral undertones . Isononyl acetate is primarily utilized in the fragrance industry for its ability to impart a fresh and invigorating top note in perfumes, scented candles, and other aromatic products .

Isononyl acetate is formed through an esterification reaction between isononanol (or 8-methyl nonan-1-ol) and acetic acid. This process can also involve acetic anhydride or chloroacetic acid to enhance yield . Esters like isononyl acetate generally react with strong acids to produce heat, alcohols, and additional acids. They may also react vigorously with strong oxidizing agents, potentially leading to exothermic reactions that can ignite the products formed .

Research indicates that isononyl acetate exhibits low toxicity levels. In toxicity studies, it has been shown not to be mutagenic in the Ames test and did not induce chromosomal damage in human lymphocytes during in vitro tests . Furthermore, assessments suggest that it does not pose significant risks for skin sensitization or reproductive toxicity at typical exposure levels used in fragrances .

The primary method for synthesizing isononyl acetate involves:

- Esterification: Reacting isononanol with acetic acid.

- Alternative methods: Utilizing acetic anhydride or chloroacetic acid can improve yields during the synthesis process.

These methods are essential for producing high-purity isononyl acetate suitable for commercial applications in perfumery and flavoring .

Interaction studies have focused on the safety profile of isononyl acetate. It has been evaluated for potential interactions with biological systems, particularly regarding its mutagenicity and sensitization potential. Findings indicate that it does not exhibit significant harmful interactions under typical conditions of use, making it a safe choice for inclusion in consumer products .

Isononyl acetate shares structural similarities with several other esters and fragrance compounds. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3,5,5-trimethylhexyl acetate | Similar fruity aroma; used in fragrances | |

| Ethyl hexanoate | Fruity scent; commonly used in flavoring | |

| Isobutyl acetate | Sweet fruity odor; used in perfumes | |

| Octyl acetate | Fruity aroma; utilized in various scented products |

Uniqueness of Isononyl Acetate

Isononyl acetate stands out due to its specific combination of fruity and woody notes, which differentiates it from other similar compounds. Its unique olfactory profile makes it particularly valuable in modern fragrance formulations where complexity and freshness are desired .

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 128 of 180 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 52 of 180 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard